Z-Gly-Pro-Ala-OH is synthesized through solid-phase peptide synthesis, a common method for producing peptides in the laboratory. It falls under the category of synthetic peptides and is identified by the Chemical Abstracts Service registry number 5891-41-8 . This compound is notable for its role in enzymatic studies and has been documented in various scientific resources including BenchChem and PubChem.
The synthesis of Z-Gly-Pro-Ala-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Z-Gly-Pro-Ala-OH has a molecular formula of and a molecular weight of approximately 215.22 g/mol . The structure consists of three amino acids: glycine, proline, and alanine, with a protective Z-group (benzyloxycarbonyl) on the glycine residue.
Z-Gly-Pro-Ala-OH primarily undergoes enzymatic hydrolysis when exposed to collagenase enzymes, specifically microbial collagenase (MMP-1). This reaction results in the cleavage of the peptide bond, yielding smaller peptides such as Gly-Pro-Ala.
The primary product from enzymatic cleavage is Gly-Pro-Ala, which is significant for further biochemical studies.
The mechanism of action for Z-Gly-Pro-Ala-OH involves its interaction with collagenase enzymes. Upon binding to the enzyme, specific peptide bonds within the substrate are hydrolyzed, resulting in smaller peptide fragments. This interaction is crucial for determining enzyme specificity and kinetics.
Z-Gly-Pro-Ala-OH exhibits several notable physical and chemical properties:
Z-Gly-Pro-Ala-OH has various applications within scientific research:
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH (CAS 13075-38-2) is a synthetic hexapeptide engineered to mimic the repetitive Gly-X-Y sequence motif of native collagen, where X and Y are frequently proline (Pro) and alanine (Ala) or hydroxyproline (Hyp). This structural mimicry allows it to serve as a high-affinity substrate for collagenolytic enzymes, particularly microbial collagenases from the M9 family (e.g., Clostridium histolyticum collagenase) and matrix metalloproteinases (MMPs) like MMP-1 [1] [5]. The peptide’s N-terminal benzyloxycarbonyl (Z) group enhances steric accessibility to collagenase active sites, facilitating proteolytic cleavage between Gly and Pro residues. In proteolytic pathways, its degradation contributes to studies of tissue remodeling, bacterial pathogenesis, and extracellular matrix (ECM) dynamics [3] [9].
Table 1: Key Collagenase Substrates and Their Features
Substrate | Sequence | Primary Cleavage Site | Applications |
---|---|---|---|
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | Z-GPGGPA | Gly↓Gly | Collagenase kinetics, wound healing assays |
FALGPA | N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala | Gly↓Pro | MMP-1 activity screening |
Pz-peptide | 4-Phe-Pro-Leu-Gly-Pro-D-Arg | Leu↓Gly | Bacterial collagenase profiling |
Microbial collagenases recognize Z-Gly-Pro-Gly-Gly-Pro-Ala-OH through a multi-domain architecture. For example, Grimontia hollisae collagenase (Ghcol) employs its catalytic domain (peptidase M9) and activator domains to unwind the triple-helical structure. The Z-group anchors the peptide near the zinc-binding motif (e.g., H492EYVH496 in Ghcol), while the Gly-Gly bond aligns with the catalytic zinc ion. This positioning enables nucleophilic water to hydrolyze the scissile Gly-Gly bond [2] [10]. Structural analyses reveal that subdomains like the polycystic kidney disease (PKD)-like domain or pre-peptidase C-terminal (PPC) domains act as "molecular handles," destabilizing collagen’s triple helix to expose cleavage sites [7] [10].
Table 2: Domain Contributions to Collagenase Binding
Collagenase Domain | Function | Role in Substrate Binding |
---|---|---|
Peptidase M9 | Catalytic zinc coordination | Hydrolyzes Gly-Gly bonds |
PPC domain | Collagen binding and unwinding | Binds surface Pro/Hyp residues |
Activator domain | Substrate orientation | Positions Gly-Gly motif near active site |
Kinetic studies demonstrate that Z-Gly-Pro-Gly-Gly-Pro-Ala-OH hydrolysis follows Michaelis-Menten kinetics. For Clostridium histolyticum collagenase, reported parameters include:
Cleavage occurs 3–5× faster at 37°C than at 25°C due to enhanced collagenase flexibility. The Gly-Gly bond’s flexibility accelerates hydrolysis compared to rigid Pro-Y bonds in native collagen. Competitive inhibitors like Z-Pro-Leu analogs reduce catalytic efficiency (kcat/Kₘ) by obstructing the S2 substrate pocket [5] [6].
Table 3: Kinetic Parameters for Collagenase Substrates
Parameter | Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | FALGPA | Pz-peptide |
---|---|---|---|
Kₘ (M) | 6.0 × 10⁻⁵ | 1.2 × 10⁻⁴ | 8.5 × 10⁻⁵ |
Vₘₐₓ (μmol/min/mg) | 45 | 32 | 28 |
Optimal pH | 7.5–8.0 | 7.0–7.5 | 7.2–7.8 |
Hydrolysis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH yields two primary fragments:
Gly-Pro-Ala-OH exhibits bioactivity distinct from the parent peptide, including:
Compared to cleavage products of similar substrates (e.g., Gly-Pro-Hyp from collagen), Gly-Pro-Ala lacks hydroxyproline’s hydrogen-bonding capacity, reducing its affinity for collagen-binding domains (CBDs). This difference underscores the role of Y-position residues in post-cleavage bioactivity [2] [8].
Table 4: Bioactive Cleavage Products of Collagenase Substrates
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